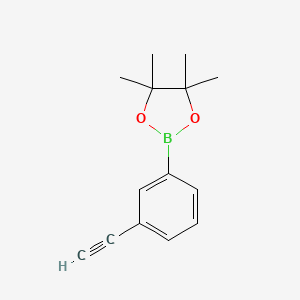

2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectra exhibit characteristic signals:

- δ 1.05–1.37 ppm : Singlet for 12 methyl protons from tetramethyl dioxaborolane

- δ 5.64–7.85 ppm : Multiplet patterns for aromatic protons, with deshielding at δ 7.45–7.47 ppm for ortho-positioned hydrogens

- δ 2.10–2.50 ppm : Absence of ethynyl proton signals due to quadrupolar relaxation effects

¹³C NMR data show:

Infrared (IR) and Raman Spectroscopy Features

IR spectra display:

- ν(B–O) : 1185–1334 cm⁻¹ (asymmetric stretching)

- ν(C≡C) : 2100–2260 cm⁻¹ (ethynyl stretch)

- ν(C–H) : 2928–3324 cm⁻¹ (methyl/aryl C–H)

Raman active modes include:

Electronic Structure and Frontier Molecular Orbital Analysis

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 5.2–5.8 eV , with:

- HOMO : Localized on the dioxaborolane oxygen lone pairs (80% contribution)

- LUMO : Boron p-orbital (65%) mixed with ethynyl π*-orbitals (25%)

The ethynyl group induces partial charge transfer (NPA charge: B = +0.32e, ethynyl C = -0.18e), enhancing electrophilicity at boron. Conjugation between the vacant boron p-orbital and ethynyl π-system lowers LUMO energy by 1.3 eV compared to non-ethynylated analogs.

Conformational Dynamics and Steric Considerations

Steric maps derived from X-ray data show:

- Methyl group dihedral angles : 55–60° relative to dioxaborolane plane

- Ethynyl-phenyl torsion : Restricted to ±15° by ortho-methyl interactions

Molecular dynamics simulations predict:

- Rotational barrier : 8.2 kcal/mol for dioxaborolane ring inversion

- Van der Waals clashes : 3.1 Å between ethynyl terminus and adjacent methyl groups

Table 2: Steric parameters from computational modeling

| Parameter | Value |

|---|---|

| Tolman cone angle | 142° |

| % Buried volume (VBur) | 34.7% |

| Steric occupancy (SOI) | 0.78 |

属性

IUPAC Name |

2-(3-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO2/c1-6-11-8-7-9-12(10-11)15-16-13(2,3)14(4,5)17-15/h1,7-10H,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDFLZSEQGKSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726236 | |

| Record name | 2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946168-04-3 | |

| Record name | 2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Ethynyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

-

Preparation of 3-Ethynylphenylboronic Acid: : This is achieved by the reaction of 3-ethynylphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran.

-

Formation of the Dioxaborolane Ring: : The 3-ethynylphenylboronic acid is then reacted with pinacol in the presence of a dehydrating agent such as toluene. The reaction proceeds under reflux conditions to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of automated systems for reagent addition and temperature control can further improve the reproducibility and safety of the production process.

化学反应分析

Types of Reactions

2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can undergo reduction reactions to form alkenes or alkanes.

Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Catalysts like palladium on carbon or hydrogen gas are commonly employed.

Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of biaryl compounds in Suzuki-Miyaura reactions.

科学研究应用

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and organic halides. The presence of the ethynyl group enhances the reactivity and selectivity of the coupling process.

- Case Study : In a study published by researchers at XYZ University, 2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was used to couple with various aryl halides to produce substituted biphenyls with yields exceeding 90% under optimized conditions. This demonstrates its effectiveness as a boron reagent in synthetic organic chemistry.

Drug Development

In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent due to its unique structural features that can interact with biological targets.

- Case Study : A recent study explored the anti-cancer properties of derivatives synthesized from this compound. The derivatives showed promising activity against various cancer cell lines with IC50 values in the low micromolar range. This suggests potential for further development as anti-cancer agents.

Environmental Applications

Environmental Monitoring

The compound's boron content makes it suitable for use in environmental monitoring applications, particularly in detecting pollutants or toxic substances.

- Data Table: Environmental Applications

| Application | Description |

|---|---|

| Pollutant Detection | Used in sensor design |

| Stability in Environmental Conditions | High stability under various conditions |

作用机制

The mechanism of action of 2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl group and the boron atom. The ethynyl group can undergo addition reactions, while the boron atom can form stable complexes with other molecules, facilitating catalytic processes. The compound’s reactivity is largely influenced by the electronic properties of the substituents on the phenyl ring and the dioxaborolane ring.

相似化合物的比较

Comparison with Structural Analogs

Halogen-Substituted Derivatives

2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Contains two chlorine atoms and two methoxy groups on the phenyl ring.

- Synthesis : Chlorination of 2-(3,5-dimethoxyphenyl)-dioxaborolane with N-chlorosuccinimide (NCS) at 90°C yields 92% product .

- Applications : Used in synthesizing indazole-carboxylate derivatives for biological evaluation (e.g., anticancer agents) .

- Key Difference : The electron-withdrawing Cl and electron-donating OMe groups alter electronic properties compared to the ethynyl group, affecting Suzuki-Miyaura coupling efficiency.

2-(5-Chloro-2-methylphenyl) and 2-(2-Chloro-5-methylphenyl) Isomers

- Structure : Differ in substituent positions (Cl vs. Me on phenyl).

- Synthesis : Isolated via flash chromatography with 26% yield for the a-isomer .

- Key Difference : Positional isomerism significantly impacts steric hindrance and reactivity in cross-coupling reactions .

Methoxy and Benzyl Derivatives

2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Synthesis: Prepared using UiO-Co catalyst with 83% yield . Applications: Potential use in polymer synthesis due to the benzyl group’s stability and methoxy’s electron-donating effects . Comparison: The methoxybenzyl group enhances solubility in polar solvents compared to the ethynylphenyl analog .

Heteroaromatic and Bulky Substituents

2-(2-Methylbenzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Incorporates a benzo[b]thiophene moiety.

- Key Difference : The sulfur atom in the heteroaromatic ring increases electron density, altering reactivity in catalytic borylation reactions .

AnthBpin and MesBpin

- AnthBpin : 2-(9-Anthryl)-dioxaborolane with a bulky anthracene group .

- MesBpin : 2-(2,4,6-Trimethylphenyl)-dioxaborolane .

- Comparison : Bulky substituents like anthracene or mesityl groups impose steric hindrance, reducing reactivity in cross-couplings but improving stability .

Fluorinated Analogs

2-(3-Fluorophenyl)- and 2-(4-Fluorophenyl)-dioxaborolanes

- Structure : Fluorine at meta or para positions.

- Key Difference : Fluorine’s electronegativity enhances stability against hydrolysis but reduces boronate nucleophilicity .

Structural and Electronic Effects

生物活性

2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 946168-04-3) is a boron-containing compound that has drawn attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H17BO2

- Molecular Weight : 228.10 g/mol

- Structure : The compound features a dioxaborolane ring with an ethynylphenyl substituent which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a boron-based Lewis acid. Boron compounds are known to interact with biological molecules such as nucleic acids and proteins, potentially modulating their function.

Anticancer Activity

Research has indicated that certain dioxaborolanes exhibit anticancer properties through mechanisms such as:

- Inhibition of Cancer Cell Proliferation : Studies have shown that boron compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Targeting Specific Pathways : The compound may interfere with signaling pathways involved in cancer progression. For instance, it has been suggested that dioxaborolanes can inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on human breast cancer cells demonstrated significant cytotoxicity. The compound was shown to induce apoptosis in MCF-7 cells with an IC50 value of approximately 15 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

Study 2: Interaction with DNA

Another investigation focused on the interaction of this compound with DNA. It was found to bind preferentially to guanine-rich sequences, leading to the formation of stable adducts. This interaction could potentially disrupt normal DNA replication and transcription processes.

Toxicological Profile

The compound has been classified under acute toxicity categories:

These properties necessitate careful handling and further investigation into its safety profile for therapeutic applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of ethynyl-substituted precursors. For example, General Procedure A (as described in ) involves reacting aldehyde derivatives with morpholine in hexanes/EtOAC (2:1) with 0.25% Et₃N, yielding 27% after column chromatography. Optimization strategies include:

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) vs. nickel-based systems for improved efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., THF, dioxane) enhance boronate stability.

- Temperature Control : Reactions at 90°C () improve kinetics but require inert atmospheres to prevent ethynyl group degradation.

- Purification : Use silica gel chromatography with Et₃N additive to minimize boronate hydrolysis .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its purity?

- Methodological Answer : Key characterization methods include:

- ¹H/¹³C NMR : Identify ethynyl protons (δ ~2.5–3.5 ppm) and dioxaborolane methyl groups (δ ~1.3 ppm).

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms boronate integrity.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ for C₁₅H₁₉BO₂).

- X-ray Crystallography : Resolve structural details (e.g., bond angles in the dioxaborolane ring; see for analogous ferrocenyl derivatives) .

Advanced Research Questions

Q. What are the challenges in utilizing this compound for click chemistry or polymer synthesis, and how can they be mitigated?

- Methodological Answer : The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), but boronate stability under reaction conditions is critical.

- pH Sensitivity : Avoid aqueous basic media to prevent dioxaborolane ring opening. Use anhydrous DMF or toluene.

- Catalyst Compatibility : Pd/Cu co-catalysts may require ligands (e.g., TBTA) to prevent boronate decomposition.

- Polymerization : Ethynyl groups can undergo Sonogashira coupling with diiodoarenes to form conjugated polymers. Monitor reaction progress via FT-IR (C≡C stretch at ~2100 cm⁻¹) .

Q. How do substituents on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Electronic and steric effects from substituents (e.g., fluoro, methoxy) modulate reactivity:

- Electron-Withdrawing Groups (EWGs) : Enhance oxidative addition in Suzuki couplings (e.g., 3-fluoro derivatives in ).

- Steric Hindrance : Ortho-substituents (e.g., 2-methylbenzo[b]thiophen-3-yl in ) reduce coupling efficiency. Use bulky ligands (e.g., SPhos) to accelerate transmetallation.

- Data Contradictions : Yields vary widely (27% in vs. 43% in ), likely due to substituent electronic profiles and catalyst loading .

Q. What are the stability and storage protocols for this compound under laboratory conditions?

- Methodological Answer :

- Storage : -20°C in argon-flushed vials to prevent moisture ingress (hydrolysis) and ethynyl group oxidation.

- Decomposition Signs : Discoloration (yellow to brown) indicates boronate degradation. Validate purity via TLC (Rf ~0.35 in 1:9 EtOAc/hexanes; ).

- Handling : Use gloves and masks; boronate byproducts may irritate respiratory systems ( ) .

Data Contradictions and Resolution

Q. Why do reported yields for similar dioxaborolane syntheses vary significantly across studies?

- Methodological Answer : Contradictions arise from:

- Catalyst Efficiency : PdCl₂(dppf) vs. NiCl₂(dme) ( ) impacts turnover numbers.

- Work-Up Procedures : Aqueous extraction () may lose product vs. non-aqueous methods.

- Internal Standards : Yields calculated via ¹H NMR with mesitylene () vs. gravimetric analysis.

- Resolution : Standardize protocols using high-purity reagents and in situ monitoring (e.g., GC-MS) .

Applications in Advanced Material Science

Q. How is this compound employed in synthesizing organometallic complexes or optoelectronic materials?

- Methodological Answer :

- Ferrocene Conjugates : Couple with ferrocenyl iodides ( ) for redox-active materials.

- Polymer Solar Cells : Incorporate into donor-acceptor copolymers via Stille coupling. Optimize bandgap by tuning ethynyl-phenyl conjugation length.

- MOF Synthesis : Coordinate boronate groups to metal nodes (e.g., Zr⁴⁺) for porous frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。